molecular formula C21H28N2O2 B1388967 N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020055-25-7

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Cat. No. B1388967
M. Wt: 340.5 g/mol
InChI Key: PBVZXKRMTXAWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, also known as 4-amino-2-methylphenyl-2-[2-(sec-butyl)-phenoxy]butanamide, is a synthetic chemical compound that has been used in various scientific research applications. It is a white, crystalline solid with a melting point of about 75°C. It is soluble in water, ethanol, and other organic solvents. This compound is of particular interest due to its potential to be used in a wide range of research applications.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in transition metal-catalyzed reactions. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a modulator of protein-protein interactions. Furthermore, this compound has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of small molecules.

Mechanism Of Action

The exact mechanism of action of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is not yet fully understood. However, it is known that this compound can act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. It can also act as a modulator of protein-protein interactions by binding to specific sites on the proteins involved in the interaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide are not yet well understood. However, it has been shown to have some effects on proteins, enzymes, and other molecules in vitro. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, modulate protein-protein interactions, and interact with small molecules.

Advantages And Limitations For Lab Experiments

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it is soluble in a variety of solvents. Furthermore, it has a wide range of potential applications in scientific research. However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or air.

Future Directions

There are several potential future directions for the use of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide in scientific research. These include further studies of its biochemical and physiological effects, its potential applications in drug discovery and development, and its potential use as a catalyst in organic reactions. Additionally, further research could be done to better understand its mechanism of action, as well as its potential advantages and limitations for use in laboratory experiments.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZXKRMTXAWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 3
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 4
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 5
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 6
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.